Sch412348 Exhibits Superior Potency and Selectivity Profile Compared to Clinically Advanced A2A Antagonists
Sch412348 demonstrates a more favorable potency and selectivity profile than the FDA-approved A2A antagonist istradefylline (KW-6002) and the clinical candidate preladenant. Its Ki for the A2A receptor is 0.6 nM, compared to 12 nM for istradefylline and 1.1 nM for preladenant [1]. Critically, Sch412348 maintains >1000-fold selectivity over A1, A2B, and A3 receptors, whereas istradefylline's selectivity is lower (70-fold over A1, >833-fold over A2B, 372-fold over A3) [1].
| Evidence Dimension | Binding Affinity (Ki) and Selectivity Ratio for Adenosine Receptor Subtypes |
|---|---|
| Target Compound Data | Ki (A2A) = 0.6 nM; Selectivity Ratio A2A/A1 = >1000-fold; A2A/A2B = >1000-fold; A2A/A3 = >1000-fold |
| Comparator Or Baseline | Istradefylline (KW-6002): Ki (A2A) = 12 nM; Selectivity Ratio A2A/A1 = 70-fold; A2A/A2B = >833-fold; A2A/A3 = 372-fold. Preladenant: Ki (A2A) = 1.1 nM; Selectivity Ratio A2A/A1 = >1000-fold; A2A/A2B = >1700-fold; A2A/A3 = >1000-fold. |
| Quantified Difference | Sch412348 is 20-fold more potent than istradefylline (0.6 nM vs. 12 nM) and 1.8-fold more potent than preladenant. Its selectivity over A1 is >14-fold higher than istradefylline. |
| Conditions | Radioligand binding assays using recombinant human adenosine receptors (HEK-293 or CHO cells). |
Why This Matters
Higher potency allows for lower dosing in vivo, potentially minimizing off-target effects; superior selectivity ensures that observed biological effects are confidently attributed to A2A receptor antagonism, a crucial factor for interpreting research outcomes.
- [1] Armentero, M. T., et al. Past, present and future of A(2A) adenosine receptor antagonists in the therapy of Parkinson's disease. Pharmacol Ther. 2011; 132(3):280-299. View Source
